Product packaging for 4,7-Dimethylquinoline-2-carboxylic acid(Cat. No.:)

4,7-Dimethylquinoline-2-carboxylic acid

Cat. No.: B13210417
M. Wt: 201.22 g/mol
InChI Key: RQACEHJMUNGMSE-UHFFFAOYSA-N
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Description

4,7-Dimethylquinoline-2-carboxylic acid is a functionalized quinoline derivative of significant interest in chemical and pharmaceutical research. This compound features a carboxylic acid group and methyl substituents on its bicyclic heteroaromatic structure, making it a versatile building block and ligand. Quinoline-based carboxylic acids are extensively investigated for their ability to form coordination complexes with various metal ions, such as copper(II) . These complexes are valuable for constructing coordination polymers with potential interesting physical properties and structural features . The presence of multiple functional groups allows for diverse coordination modes, enabling the development of novel materials . In life sciences research, the quinoline core is a privileged structure in medicinal chemistry. Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties . The specific placement of the carboxylic acid and methyl groups on the this compound scaffold provides a template for structural modification, allowing researchers to explore structure-activity relationships and develop new pharmacologically active molecules . This product is intended for research purposes only and is not approved for use in humans, animals, or as a food additive.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO2 B13210417 4,7-Dimethylquinoline-2-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

4,7-dimethylquinoline-2-carboxylic acid

InChI

InChI=1S/C12H11NO2/c1-7-3-4-9-8(2)6-11(12(14)15)13-10(9)5-7/h3-6H,1-2H3,(H,14,15)

InChI Key

RQACEHJMUNGMSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=N2)C(=O)O)C

Origin of Product

United States

Synthetic Methodologies for 4,7 Dimethylquinoline 2 Carboxylic Acid

Direct Synthesis Strategies

The direct synthesis of quinoline-4-carboxylic acids is often achieved through multicomponent reactions where an aniline (B41778), an aldehyde, and pyruvic acid condense to form the quinoline (B57606) ring system. The Doebner reaction is a primary example of this approach. wikipedia.orgiipseries.org In the context of 4,7-Dimethylquinoline-2-carboxylic acid, this would typically involve the reaction of 3-methylaniline with an aldehyde and pyruvic acid. The mechanism generally involves the formation of a Schiff base from the aniline and aldehyde, followed by a reaction with the enol form of pyruvic acid, cyclization, and subsequent oxidation to yield the aromatic quinoline ring. wikipedia.org

Another significant direct method is the Pfitzinger reaction, which utilizes isatin (B1672199) or its derivatives and a carbonyl compound in the presence of a base to yield substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.netpharmaguideline.com The reaction begins with the hydrolysis of isatin to an intermediate keto-acid, which then reacts with a carbonyl compound to form an imine. Subsequent cyclization and dehydration produce the final quinoline product. wikipedia.org While versatile, the applicability of the Pfitzinger reaction for this specific isomer depends on the selection of an appropriate carbonyl compound that can lead to the desired 2,4,7-substitution pattern.

Precursor Synthesis and Transformations to the this compound Core

Multi-step synthetic routes provide an alternative approach, offering greater control over the substitution pattern of the final product. These methods involve the initial synthesis of a substituted quinoline precursor, which is then chemically transformed into the target carboxylic acid.

Synthesis of 4,7-Dimethylquinoline-2-carboxaldehyde and its Oxidation Potential

A key precursor for this compound is its corresponding aldehyde, 4,7-Dimethylquinoline-2-carboxaldehyde. This intermediate can be synthesized through the oxidation of 2,4,7-trimethylquinoline. A documented method for this transformation employs selenium dioxide (SeO₂) as the oxidizing agent, which selectively oxidizes the methyl group at the 2-position of the quinoline ring to an aldehyde. asianpubs.org

Once the 4,7-Dimethylquinoline-2-carboxaldehyde is obtained, it can be further oxidized to the desired carboxylic acid. This is a standard transformation in organic chemistry, and various oxidizing agents can be employed. The choice of oxidant depends on the desired reaction conditions and the sensitivity of the starting material. Common reagents for this type of oxidation include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or milder reagents to avoid over-oxidation or side reactions.

Approaches from Substituted Anilines and Carbonyl Compounds

The construction of the 4,7-dimethylquinoline (B3351950) core from acyclic precursors is a cornerstone of quinoline synthesis. The Doebner-von Miller reaction, a variation of the Skraup synthesis, utilizes α,β-unsaturated carbonyl compounds reacting with anilines under acidic conditions to form substituted quinolines. mdpi.comwikipedia.org To specifically synthesize the 4,7-dimethyl variant, 3-methylaniline (m-toluidine) would serve as the aniline component. The reaction with an appropriate α,β-unsaturated carbonyl compound, followed by cyclization and oxidation, would yield the desired quinoline skeleton.

The Combes quinoline synthesis is another relevant method, involving the reaction of an arylamine (like 3-methylaniline) with a 1,3-dicarbonyl compound under acidic conditions. iipseries.org The resulting β-amino enone intermediate is then cyclized with heat to form the quinoline ring. The selection of the 1,3-dicarbonyl compound is critical to achieving the correct substitution pattern on the final product.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and yield of quinoline syntheses are highly dependent on reaction conditions and the presence of catalysts. For reactions like the Doebner synthesis, which can suffer from low yields or long reaction times, significant research has focused on optimization. mdpi.com

Acid catalysts are crucial in many quinoline syntheses. Both Brønsted acids (e.g., p-toluenesulfonic acid, perchloric acid) and Lewis acids (e.g., tin tetrachloride, aluminum chloride, BF₃·THF) have been shown to effectively catalyze these reactions. mdpi.comwikipedia.orgnih.gov For instance, in a Doebner-type reaction, BF₃·THF has been identified as an effective catalyst, with optimization studies showing that controlling the addition of pyruvic acid at elevated temperatures can improve yields by suppressing decomposition. nih.gov The choice of solvent also plays a critical role, with studies comparing various options like ethanol (B145695), acetonitrile (B52724), and N,N-dimethylformamide (DMF) to find the optimal medium. nih.govnih.gov

The table below summarizes the optimization of a Doebner-type reaction for synthesizing quinoline-4-carboxylic acids, highlighting the impact of the catalyst and solvent on the reaction yield.

EntryCatalyst (equiv.)SolventTemperature (°C)Yield (%)
1p-TsOH (1.0)MeCN8034
2TfOH (1.0)MeCN8045
3BF₃·THF (1.0)MeCN8070
4BF₃·THF (1.0)THF6549
5BF₃·THF (1.0)DCE8050
6BF₃·THF (0.5)MeCN6571
Data adapted from a study on Doebner hydrogen-transfer reactions. nih.gov

Green Chemistry Approaches in Quinoline-2-carboxylic Acid Synthesis

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for chemical synthesis. nih.govacs.org Classical methods for quinoline synthesis often require harsh conditions, hazardous chemicals, and high temperatures, leading to environmental concerns. nih.gov Green chemistry approaches aim to mitigate these issues by using alternative energy sources, greener solvents, and more efficient catalytic systems. acs.orgrsc.org

Microwave-assisted synthesis has emerged as a powerful tool in this domain. benthamdirect.comingentaconnect.com Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in some cases, improve reaction yields compared to conventional heating methods. nih.govproquest.com This technique has been successfully applied to various quinoline syntheses, including catalyst-free, one-pot, three-component procedures. acs.org

Ultrasound-assisted synthesis is another green technique that utilizes ultrasonic irradiation to enhance chemical reactivity. nih.govrsc.org Sonication can lead to higher yields, shorter reaction times, and milder reaction conditions. rsc.org This method has been effectively used for synthesizing quinoline derivatives, offering benefits in terms of energy consumption and product purity. nih.govmdpi.comnih.gov

The following table provides a comparison between conventional heating and green chemistry techniques for the synthesis of certain quinoline derivatives.

Chemical Transformations and Derivatization of 4,7 Dimethylquinoline 2 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid functional group is a primary site for derivatization, allowing for the formation of esters, amides, acid halides, and anhydrides through well-established synthetic protocols.

Esterification of quinoline (B57606) carboxylic acids can be achieved through several methods. The classic Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. nih.govresearchgate.net However, for substrates that may be sensitive to harsh acidic conditions, alternative methods are employed. nih.gov For instance, the generation of a cesium salt of the carboxylic acid followed by reaction with an alkyl halide, such as iodomethane, can yield the corresponding methyl ester. nih.gov Another mild and effective method involves the use of TMS-diazomethane. nih.gov

Coupling reagents commonly used in peptide synthesis have also been successfully applied to the esterification of carboxylic acids. Reagents like TBTU, TATU, and COMU, in the presence of organic bases, can facilitate the formation of esters from both phenols and aliphatic alcohols at room temperature. organic-chemistry.org Dicyclohexylcarbodiimide (DCC) in combination with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) provides a mild and efficient method for esterification. orgsyn.org This method is particularly useful as it avoids the need for pre-formed activated carboxylic acid derivatives and proceeds under non-acidic conditions. orgsyn.org

Table 1: Examples of Esterification Reactions of Carboxylic Acids

Reagent/Catalyst Reaction Conditions Product Reference
Alcohol, Strong Acid (e.g., H₂SO₄) Reflux Ester nih.govresearchgate.net
Cesium Carbonate, Alkyl Halide Room Temperature Ester nih.gov
TMS-diazomethane - Methyl Ester nih.gov
TBTU/TATU/COMU, Organic Base Room Temperature Ester organic-chemistry.org
DCC, DMAP Room Temperature Ester orgsyn.org

The formation of amides from 4,7-dimethylquinoline-2-carboxylic acid is a key transformation for generating derivatives with diverse functionalities. A common strategy involves the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride, which then readily reacts with an amine to form the amide. nih.gov Alternatively, direct condensation of the carboxylic acid with an amine can be achieved using various coupling reagents.

Titanium tetrachloride (TiCl₄) has been reported as an effective mediator for the direct amidation of carboxylic acids with amines in pyridine (B92270) at elevated temperatures. nih.gov This method is applicable to a wide range of substrates and generally provides good to excellent yields. nih.gov Another approach utilizes phosphonitrilic chloride trimer (PNT) in the presence of N-methylmorpholine (NMM) to activate the carboxylic acid for reaction with an amine, leading to the formation of amides in high yields under mild conditions. iajpr.com Zinc chloride (ZnCl₂) has also been used as a catalyst for the direct synthesis of amides from carboxylic acids and hydrazines. rsc.org

Table 2: Reagents for Amidation of Carboxylic Acids

Reagent Conditions Product Reference
Thionyl Chloride (to form acid chloride), then Amine - Amide nih.gov
TiCl₄, Pyridine 85 °C Amide nih.gov
PNT, NMM Room Temperature Amide iajpr.com
ZnCl₂ - Amide (from hydrazine) rsc.org

Acid halides, particularly acid chlorides, are highly reactive derivatives of carboxylic acids and serve as important intermediates in the synthesis of other derivatives like esters and amides. libretexts.orglibretexts.org The most common method for preparing acid chlorides from carboxylic acids is by reaction with thionyl chloride (SOCl₂). libretexts.orglibretexts.orgpressbooks.pubyoutube.comorgoreview.com Similarly, acid bromides can be synthesized using phosphorus tribromide (PBr₃). libretexts.orglibretexts.orgorgoreview.com

Acid anhydrides can be formed by the reaction of an acid chloride with a carboxylic acid or a carboxylate salt. libretexts.orglibretexts.org This reaction proceeds through a nucleophilic acyl substitution mechanism. libretexts.org

Table 3: Synthesis of Acid Halides and Anhydrides

Starting Material Reagent Product Reference
Carboxylic Acid Thionyl Chloride (SOCl₂) Acid Chloride libretexts.orglibretexts.orgpressbooks.pubyoutube.comorgoreview.com
Carboxylic Acid Phosphorus Tribromide (PBr₃) Acid Bromide libretexts.orglibretexts.orgorgoreview.com
Acid Chloride Carboxylic Acid/Carboxylate Acid Anhydride libretexts.orglibretexts.org

Reactions Involving the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring is a site for potential chemical modification, although it is generally less reactive towards electrophiles compared to pyridine due to the fused benzene (B151609) ring. Reactions at the quinoline nitrogen can lead to the formation of N-oxides or quaternary ammonium (B1175870) salts. While specific examples for this compound are not extensively detailed in the provided context, general reactions of quinolines suggest that oxidation with reagents like peroxy acids can yield the corresponding N-oxide. Alkylation with alkyl halides can lead to the formation of quinolinium salts. These transformations can influence the electronic properties and biological activity of the molecule.

Synthesis of Novel Heterocyclic Systems Incorporating the this compound Scaffold

Coordination Chemistry of 4,7 Dimethylquinoline 2 Carboxylic Acid As a Ligand

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with quinoline-2-carboxylic acid derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with the addition of a base to deprotonate the carboxylic acid. The resulting complexes are then characterized using techniques such as single-crystal X-ray diffraction, infrared (IR) spectroscopy, UV-Vis spectroscopy, and elemental analysis. Despite the straightforward nature of these synthetic routes for analogous compounds, there is no published research detailing the synthesis and characterization of metal complexes specifically with 4,7-Dimethylquinoline-2-carboxylic acid.

Homoleptic Complexes

Homoleptic complexes are those in which all ligands coordinated to the central metal ion are identical. For a bidentate ligand like this compound, one would expect the formation of complexes with stoichiometries such as [M(L)₂] or [M(L)₃], depending on the metal ion's preferred coordination number and geometry (e.g., square planar, tetrahedral, or octahedral). There are currently no reports on the synthesis or structural analysis of homoleptic complexes containing this compound.

Heteroleptic and Mixed-Ligand Complexes

Heteroleptic, or mixed-ligand, complexes contain more than one type of ligand coordinated to the metal center. Research on related quinolinecarboxylic acids often involves creating mixed-ligand systems to tune the electronic, photophysical, or catalytic properties of the resulting complex. For instance, studies have been conducted on mixed-ligand complexes of quinoline-2-carboxylic acid with co-ligands like 4,4'-dimethyl-2,2'-bipyridyl, forming complexes with various transition metals. rdd.edu.iquobaghdad.edu.iqrdd.edu.iquobaghdad.edu.iqresearchgate.netuobaghdad.edu.iq These studies provide a template for potential future work, but no such heteroleptic complexes have been synthesized and characterized using this compound.

Coordination Polymers and Supramolecular Assemblies

The carboxylate group of quinoline-based ligands can act as a bridging unit between metal centers, leading to the formation of coordination polymers or supramolecular assemblies with extended network structures. The dimensionality and topology of these networks are influenced by the coordination geometry of the metal ion and the specific coordination mode of the ligand. While the construction of coordination polymers using ligands like quinoline-2,4-dicarboxylic acid has been demonstrated, nih.gov there is no available literature on the use of this compound as a building block for such materials.

Metal Ion Binding Affinity and Selectivity

The study of metal ion binding affinity and selectivity is crucial for applications such as sensing, separation, and biological chelation. These properties are typically determined through techniques like potentiometric or spectrophotometric titrations. The methyl substituents on the this compound ligand would be expected to modulate its binding affinity for different metal ions compared to the unsubstituted parent ligand due to electronic and steric effects. However, no experimental data on the stability constants or selectivity of this specific ligand towards any metal ion has been published. For comparison, the complexing properties of the related 8-Hydroxyquinoline-2-carboxylic acid have been studied, revealing high stability constants for its metal complexes. uncw.edu

Influence of Reaction Parameters on Coordination Architectures

Reaction parameters such as temperature, solvent, pH, and the metal-to-ligand ratio can have a profound impact on the final structure of a coordination compound, potentially leading to the formation of different polymorphs or entirely new coordination architectures. For example, studies on lanthanide coordination polymers with quinoline-2,4-dicarboxylic acid have shown that temperature variations can lead to significant structural transformations. nih.gov Similarly, the choice of solvent can influence which crystalline phase is produced. polimi.it A systematic investigation into how these parameters affect the coordination of this compound has not been undertaken, as no coordination compounds of this ligand have been reported.

Computational and Theoretical Investigations of 4,7 Dimethylquinoline 2 Carboxylic Acid and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and properties of quinoline (B57606) derivatives. DFT calculations allow for the optimization of molecular geometries and the prediction of various electronic parameters that govern the stability and reactivity of these compounds.

The electronic structure of quinoline derivatives is a key determinant of their chemical behavior. DFT calculations are frequently employed to analyze the distribution of electron density and to understand the nature of chemical bonds within the molecule. Molecular electrostatic potential (MEP) maps, for instance, are generated to visualize the electron-rich and electron-deficient regions of a molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.

For various quinoline derivatives, studies have shown that the charge density is often localized on specific parts of the molecule. For example, in some quinoline-amide derivatives, the highest occupied molecular orbital (HOMO) charge density is accumulated on the amide and aryl ring, while the lowest unoccupied molecular orbital (LUMO) is located on the quinoline ring itself. This separation of frontier orbitals has significant implications for the molecule's electronic transitions and reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of chemical species. The energies of the HOMO and LUMO and their energy gap (ΔE) are critical parameters. A small HOMO-LUMO gap generally indicates high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

DFT calculations have been used to determine these parameters for a range of quinoline derivatives. These calculations help in understanding the kinetic and thermodynamic stability of the compounds. The insights gained from FMO analysis can guide the synthesis of new derivatives with desired reactivity.

Table 1: Representative Frontier Molecular Orbital Data for a Quinoline Derivative (Compound 4f from a study on EGFR inhibitors)

ParameterValue (eV)
HOMO Energy-5.87
LUMO Energy-1.98
Energy Gap (ΔE)3.89

This data is for a different quinoline derivative and is presented for illustrative purposes.

Molecular Docking and Binding Interaction Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as a quinoline derivative, might interact with a biological target, typically a protein or enzyme.

Numerous studies have performed molecular docking simulations with quinoline derivatives against various biological targets, including enzymes implicated in cancer and infectious diseases. For instance, quinoline derivatives have been docked into the active site of the epidermal growth factor receptor (EGFR), a target in cancer therapy. These studies reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the quinoline derivative and the amino acid residues of the target protein.

In one study, a synthesized quinoline derivative demonstrated strong interactions with key amino acids in the active site of EGFR. Another study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors used molecular docking to reveal significant binding affinities through both hydrophobic and hydrogen bond interactions. Such computational insights are invaluable for the structure-based design of more potent and selective inhibitors.

Table 2: Example of Docking Scores for Quinoline Derivatives against HIV Reverse Transcriptase

CompoundDocking Score (kcal/mol)
Rilpivirine (Standard)-8.56
Elvitegravir (Standard)-7.61
Quinoline Derivative 4-10.67
Quinoline Derivative 5-10.38

This data is from a study on different quinoline derivatives and is presented for illustrative purposes.

Simulations of Reaction Mechanisms and Pathways

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For quinoline synthesis, such as the Doebner reaction, computational studies can help to understand the reaction pathway, identify intermediates, and determine transition states. These simulations provide a detailed picture of how reactants are converted into products, which can be difficult to determine experimentally.

For example, studies on the Doebner reaction for the synthesis of quinoline-4-carboxylic acids have proposed mechanisms involving the formation of an intermediate from the reaction of pyruvic acid with an imine, which then dehydrates and oxidizes to form the quinoline ring. Computational modeling can be used to calculate the energetics of these steps and validate the proposed mechanism.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The physical and chemical properties of molecular solids are governed by intermolecular interactions. In the context of quinoline carboxylic acid derivatives, hydrogen bonding and π-stacking are particularly important.

X-ray crystallography studies, often complemented by computational analysis, have revealed the nature of these interactions in the solid state. For instance, in the crystal structure of 2-(4-Methylphenyl)quinoline-4-carboxylic acid, molecules are linked by O—H···N hydrogen bonds, forming chains. These chains are further linked by C—H···O interactions. Additionally, π–π stacking interactions between the quinoline ring systems are observed.

Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to dissect and quantify the different components of these intermolecular interactions, such as electrostatic, exchange, induction, and dispersion forces. Such analyses have shown that dispersive forces are often decisive factors in the intermolecular interactions of quinolone carboxylic acid derivatives.

Biological Activity of 4,7 Dimethylquinoline 2 Carboxylic Acid and Its Derivatives: in Vitro Mechanistic Studies

Mechanistic Basis of Antimicrobial Activities

Derivatives of quinoline (B57606) carboxylic acid have been extensively studied for their antimicrobial properties, demonstrating activity against a broad spectrum of bacteria and fungi. The underlying mechanisms are multifaceted, often involving the disruption of essential cellular processes.

Antibacterial Action Modalities

The antibacterial efficacy of quinoline carboxylic acid derivatives is well-documented against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com The primary and most well-understood mechanism of action for the quinolone class of antibiotics is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. nih.govsemanticscholar.org These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme and DNA, these compounds trap the enzyme in the middle of its cutting and resealing process, leading to breaks in the bacterial chromosome and ultimately cell death. nih.gov

Studies on various substituted quinoline carboxylic acids have demonstrated potent activity against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.govmdpi.com Some derivatives have shown significant inhibitory activity, comparable to standard antibiotics like amoxicillin. ajchem-a.com For instance, certain novel Schiff base derivatives of quinoline-2-carboxylic acid exhibited strong inhibitory zones against S. aureus and E. coli. ajchem-a.com The structural modifications on the quinoline ring are critical, as they can enhance the binding affinity to the target enzymes and improve physicochemical properties, leading to increased antibacterial potency. mdpi.com While some studies have investigated potential membrane-damaging effects, the primary target for many quinoline-based antibacterials appears to be intracellular. mdpi.com

Antifungal Action Modalities

The antifungal properties of quinoline-2-carboxylic acid derivatives have been noted, particularly against opportunistic pathogens like Candida species. ajchem-a.com The mechanisms underlying their antifungal action are believed to involve the disruption of fungal cell membrane integrity and essential enzymatic processes. nih.gov

Research suggests that these compounds can interfere with the synthesis of the fungal cell wall and membrane, leading to increased permeability and leakage of intracellular components. nih.gov This disruption can also affect ion homeostasis, particularly of Ca²⁺ and K⁺, and inhibit ATP synthesis by damaging mitochondria. nih.gov Molecular docking studies on pyrrolo[1,2-a]quinoline (B3350903) derivatives, which share a core structural similarity, have identified potential binding interactions with key fungal proteins. nih.gov These computational models suggest that the ligands can fit into the active pockets of fungal enzymes, inhibiting their function and disrupting fungal growth. nih.gov The ability of the quinoline nucleus to chelate metal ions may also contribute to its antimicrobial activity, as these ions are crucial for the function of many microbial enzymes.

In Vitro Anti-Cancer Mechanisms

The anti-cancer potential of quinoline carboxylic acid derivatives has been a significant area of research, with numerous in vitro studies demonstrating their ability to inhibit cancer cell growth through various mechanisms.

Cellular Antiproliferative Effects

Quinoline-2-carboxylic acid and its derivatives have shown significant antiproliferative and cytotoxic effects against a range of human cancer cell lines, including those from breast (MCF-7), cervix (HeLa), prostate (PC3), colon (HCT-116), and pancreas (MIA PaCa-2). nih.govnih.govnih.gov The potency of these compounds is often determined by the specific substitution patterns on the quinoline core.

One key mechanism involves the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.gov Inhibition of DHODH leads to pyrimidine depletion, which is essential for DNA and RNA synthesis, thereby halting cell cycle progression and proliferation. nih.gov Other potential mechanisms include the inhibition of other kinases involved in cell signaling pathways and the chelation of divalent metals that are essential for tumor cell growth. nih.govresearchgate.net The table below summarizes the in vitro antiproliferative activity of selected quinoline carboxylic acid derivatives against various cancer cell lines.

Compound TypeCell LineActivity (IC₅₀)Reference
2-Styryl-4-quinoline carboxylic acid derivative (4i)SKOV3 (Ovarian)1.91 µM researchgate.net
2-Styryl-4-quinoline carboxylic acid derivative (4f)A549 (Lung)2.75 µM researchgate.net
Quinoline-2-carboxylic acid aryl esterPC3 (Prostate)26 µg/mL nih.gov
Quinolone derivative (7c)MCF-7 (Breast)1.73 ± 0.27 µg/mL mdpi.com
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e)MCF-7 (Breast)168.78 µM mdpi.com
Quinoline-2-carboxylic acidMCF-7 (Breast)Significant Growth Inhibition nih.govresearchgate.net
Quinoline-2-carboxylic acidHeLa (Cervical)Significant Cytotoxicity nih.govresearchgate.net

Induction of Apoptosis and Cell Cycle Modulation

Beyond simply halting proliferation, many quinoline carboxylic acid derivatives actively induce programmed cell death, or apoptosis, in cancer cells. This is a critical feature for an effective anti-cancer agent.

Studies have shown that these compounds can trigger apoptosis through the intrinsic pathway. For example, an aryl ester of quinoline-2-carboxylic acid was found to significantly increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2 in PC3 prostate cancer cells. nih.gov This shift in the Bax/Bcl-2 ratio enhances the activity of executioner caspases, such as caspase-7 and -9, which then dismantle the cell, leading to apoptosis. nih.gov The induction of apoptosis is further confirmed by techniques like DNA fragmentation assays and acridine (B1665455) orange-ethidium bromide staining, which visualize the characteristic nuclear changes of apoptotic cells. nih.gov

In addition to inducing apoptosis, these derivatives can modulate the cell cycle, arresting cancer cells at specific phases and preventing their division. Depending on the derivative and the cancer cell line, arrest has been observed in the G0/G1, S, or G2/M phases of the cell cycle. nih.govresearchgate.netmdpi.com For instance, one aryl ester derivative blocked the cell cycle at the S phase in PC3 cells. nih.gov A 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid arrested MCF-7 cells at the G1 phase. mdpi.com Meanwhile, certain 2-styryl-4-quinoline carboxylic acids were found to arrest the cell cycle in either the G0/G1 or G2/M phase, depending on the specific substitutions. researchgate.net This cell cycle arrest provides time for DNA repair mechanisms to act or, if the damage is too severe, for apoptosis to be initiated.

Mechanistic Insights into Anti-inflammatory Activities

The quinoline scaffold is also associated with anti-inflammatory properties. In vitro studies have begun to uncover the mechanisms by which these compounds can mitigate inflammatory responses. A primary mechanism appears to be the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). nih.gov These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. mdpi.com

In vitro assays using lipopolysaccharide (LPS)-stimulated RAW264.7 mouse macrophages have shown that certain quinoline carboxylic acids can significantly reduce the production of inflammatory markers. nih.govresearchgate.net The anti-inflammatory effects of some derivatives have been found to be comparable to those of classical non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. nih.gov The ability to inhibit these pathways suggests that quinoline carboxylic acid derivatives could modulate the complex signaling networks that drive inflammation.

Modulation of Inflammatory Pathways

Derivatives of quinoline carboxylic acid have demonstrated notable anti-inflammatory properties. Studies on various analogs of quinoline-2-carboxylic acid and quinoline-4-carboxylic acid reveal their potential to modulate inflammatory responses. For instance, certain esters and amides of quinoline-2-carboxylic acid have shown anti-inflammatory and analgesic activities in animal models, with performance comparable to the standard drug diclofenac (B195802) sodium. researchgate.netconsensus.app

Research involving lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages indicated that selected quinoline carboxylic acids exhibit significant anti-inflammatory capabilities. nih.govresearchgate.net The mechanism for this activity is often linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). researchgate.net By inhibiting these enzymes, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.govyoutube.com

Enzyme Inhibition (e.g., Cyclooxygenase Inhibition)

The anti-inflammatory effects of quinoline carboxylic acid derivatives are largely attributed to their ability to inhibit cyclooxygenase (COX) enzymes. researchgate.net The COX enzyme has two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible and its expression is elevated during inflammation. nih.govyoutube.com

A series of 4-carboxyl quinoline derivatives were specifically designed as selective COX-2 inhibitors. researchgate.net Molecular modeling studies of these compounds have provided insights into their binding mechanism. For a potent inhibitor, the carboxyl group of the quinoline scaffold can interact with key amino acid residues like Arg120 in the COX-2 active site. researchgate.net However, another binding mode has been identified where the carboxylate group hydrogen-bonds with Tyr-385 and Ser-530, representing an alternative interaction that does not involve the typical salt bridge with Arg-120. nih.gov This dual-binding potential highlights the versatility of the quinoline carboxylic acid scaffold in designing potent and selective anti-inflammatory agents.

One particularly potent compound, 7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid, was identified as a highly selective COX-2 inhibitor with an IC₅₀ value of 0.043 µM, which was more potent than the reference drug celecoxib (B62257) (IC₅₀ = 0.060 µM). researchgate.net

Antioxidant Activity and Radical Scavenging Mechanisms

The antioxidant potential of quinoline carboxylic acid derivatives has been investigated, with some conflicting results. One study reported that several tested quinoline derivatives, including quinoline-2-carboxylic acid, lacked significant 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging capabilities when compared to ascorbic acid. nih.govresearchgate.net

Conversely, other research suggests that quinoline derivatives can possess promising antioxidant and free radical scavenging properties. mdpi.comnih.gov The proposed mechanisms for this activity include Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT). mdpi.comnih.gov The ability of these compounds to donate a hydrogen atom or an electron is evaluated by parameters like bond dissociation energies (BDE) and ionization potential (IP), respectively. mdpi.comnih.gov Certain derivatives were found to be more efficient radical scavengers than the reference antioxidant Trolox via both SET and HAT mechanisms. mdpi.com Another study showed that while some quinoline derivatives did not scavenge DPPH or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals, they did exhibit antioxidant effects against lipid peroxidation. scielo.br

Structure-Activity Relationship (SAR) Studies for Biological Effects

The biological activities of quinoline carboxylic acid derivatives are highly dependent on their structural features.

For DHODH Inhibition: The carboxylic acid moiety is critical for activity, forming key interactions in the enzyme's binding pocket. nih.gov SAR studies revealed that modifications to the quinoline core, such as expanding the scaffold and introducing strategically positioned hydrogen-bond accepting groups, can lead to highly potent inhibitors. nih.govmedchemexpress.cn

For Cyclooxygenase-2 (COX-2) Inhibition: The presence of lipophilic substituents at the C-7 and C-8 positions of the quinoline ring is important for potent COX-2 inhibitory activity. researchgate.net Furthermore, a para-methylsulfonyl (p-MeSO₂) group on a C-2 phenyl ring acts as a key pharmacophore that orients into a secondary pocket of the COX-2 active site, enhancing both potency and selectivity. researchgate.net

For HIV-1 Integrase Inhibition: For quinoline-based allosteric inhibitors, bulky substitutions at the C-6 or C-8 positions have been found to negatively impact binding properties. nih.govnsf.gov In contrast, the addition of a bromine atom at either the C-6 or C-8 position can confer better antiviral properties. nih.govnsf.gov The aliphatic side chain and the carboxylic acid group are also crucial for burying into the dimer interface and interacting with key residues, respectively. mdpi.com

For Antiproliferative Activity: In a study of quinoline derivatives as potential antitumor agents, preliminary SAR analysis suggested that a large, bulky alkoxy substituent at the C-7 position and an amino side chain at the C-4 position were beneficial for antiproliferative activity. nih.gov The length of the alkylamino side chain also affected potency, with a two-carbon chain being the most favorable. nih.gov The carboxylic acid group has also been shown to be essential for the antiplasmodial activity of related quinazolinone-2-carboxamide derivatives. acs.org

Potential Applications in Materials Science

Utilization as Building Blocks for Functional Materials

There is a notable absence of specific research in the public domain detailing the utilization of 4,7-Dimethylquinoline-2-carboxylic acid as a direct building block for the synthesis of functional materials. While the general class of quinoline (B57606) carboxylic acids has been investigated for creating polymers and metal-organic frameworks (MOFs), no specific studies were found that focus on the 4,7-dimethyl substituted variant. The methyl groups at the 4 and 7 positions would influence the steric and electronic properties of the molecule, potentially leading to unique material properties, but this remains an unexplored area of research according to the available literature.

Role in Supramolecular Chemistry and Crystal Engineering

Optical and Luminescent Properties of Derived Coordination Compounds

The investigation of coordination compounds derived from quinoline-based ligands is an active area of research, often motivated by their potential in sensing, catalysis, and as luminescent materials. The carboxylic acid and the nitrogen atom of the quinoline ring in this compound provide ideal coordination sites for metal ions. The electronic properties of the ligand, influenced by the methyl substituents, would in turn affect the optical and luminescent properties of any resulting metal complexes.

Despite this potential, there is a lack of specific studies on the synthesis, characterization, and investigation of the optical and luminescent properties of coordination compounds derived specifically from this compound. Consequently, no data on their emission spectra, quantum yields, or lifetimes can be presented.

Advanced Analytical Methodologies for Characterization and Analysis

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural elucidation of organic molecules. By examining the interaction of electromagnetic radiation with 4,7-Dimethylquinoline-2-carboxylic acid, detailed information about its electronic structure, vibrational modes, and atomic connectivity can be obtained.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the known effects of the quinoline (B57606) ring system and its substituents.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons, the two methyl groups, and the carboxylic acid proton. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-12 ppm, due to deshielding and hydrogen bonding. libretexts.org The protons on the quinoline ring will appear in the aromatic region (approximately 7.0-8.5 ppm). The exact chemical shifts and coupling patterns would be influenced by the positions of the methyl groups. The two methyl groups at positions 4 and 7 would likely appear as sharp singlets in the upfield region, around 2.4-2.7 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group is expected to be the most deshielded, with a chemical shift in the range of 160-180 ppm. libretexts.org The sp²-hybridized carbons of the quinoline ring would resonate between approximately 115 and 150 ppm. libretexts.org The carbons bearing the methyl groups (C4 and C7) and the carboxylic acid group (C2) would have their shifts influenced by these substituents. The two methyl carbons are expected to appear at the most upfield positions, typically between 15-25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-COOH10.0 - 12.0 (broad s)160 - 180
Quinoline-H7.0 - 8.5 (m)115 - 150
4-CH₃~2.7 (s)~18 - 22
7-CH₃~2.5 (s)~20 - 25

Note: These are predicted values based on typical chemical shift ranges for the respective functional groups and may vary depending on the solvent and experimental conditions.

Infrared and Raman Spectroscopy (FT-IR, ATR)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by features of the carboxylic acid and the substituted quinoline ring. A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.org A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is expected around 1700-1725 cm⁻¹. niscpr.res.in The spectrum would also feature several bands in the 1400-1600 cm⁻¹ region due to the C=C and C=N stretching vibrations of the aromatic quinoline ring. C-H stretching vibrations for the aromatic and methyl groups would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy, which detects vibrations that cause a change in polarizability, provides complementary information to FT-IR. The aromatic ring stretching vibrations of the quinoline system are expected to produce strong signals in the Raman spectrum. researchgate.net The symmetric stretching of the C=O group may also be observed. Raman spectroscopy is particularly useful for analyzing the solid-state form of the compound, as it can be sensitive to polymorphism. spectroscopyonline.com

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Signal
O-H stretch (Carboxylic acid)2500 - 3300 (very broad)Weak
C-H stretch (Aromatic)3000 - 3100Moderate
C-H stretch (Methyl)2850 - 3000Moderate to Strong
C=O stretch (Carboxylic acid)1700 - 1725 (strong)Moderate
C=C/C=N stretch (Quinoline)1400 - 1600 (multiple bands)Strong

Ultraviolet-Visible Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by strong absorptions in the ultraviolet region, arising from π→π* transitions within the conjugated quinoline ring system. researchgate.net While simple, non-conjugated carboxylic acids absorb weakly around 210 nm, the quinoline chromophore will dominate the spectrum, likely resulting in multiple absorption bands between 200 and 400 nm. libretexts.org The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent polarity and pH, as protonation or deprotonation of the quinoline nitrogen and carboxylic acid group can alter the electronic structure of the molecule.

Mass Spectrometry (MS, HRMS, ESI-MS, LC-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the precise mass of the molecular ion, allowing for the unambiguous calculation of the elemental formula (C₁₂H₁₁NO₂).

Electron Ionization (EI-MS): Under EI conditions, the molecular ion (M⁺˙) is expected to be observed. The fragmentation pattern would likely involve characteristic losses associated with carboxylic acids, such as the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45). libretexts.org Another common fragmentation pathway for aromatic carboxylic acids is the loss of carbon dioxide (CO₂, M-44) to form a [M-CO₂]⁺˙ ion. chempap.org Further fragmentation of the quinoline ring, such as the loss of HCN, might also occur. chempap.org

Electrospray Ionization (ESI-MS): ESI is a softer ionization technique, often coupled with liquid chromatography (LC-MS). In positive ion mode, the protonated molecule [M+H]⁺ would be the expected base peak. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. Fragmentation in ESI-MS (often induced by collision-induced dissociation, CID) would typically show the loss of H₂O and/or CO₂ from the protonated molecule. lew.ro

Luminescence Spectroscopy

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the most common method for the purity analysis of non-volatile organic compounds like quinoline carboxylic acids. mdpi.com A reversed-phase HPLC method would likely be employed, using a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate (B1220265) with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Gradient elution would likely be necessary to ensure the separation of impurities with a wide range of polarities. Detection is typically achieved using a UV detector set to one of the absorption maxima of the quinoline chromophore. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and its higher-pressure variant, Ultra-High-Performance Liquid Chromatography (UPLC), are fundamental techniques for separating, identifying, and quantifying components in a mixture. For a compound like this compound, these methods are crucial for assessing purity, monitoring synthesis reactions, and for quantitative analysis. researchgate.netnih.gov

The analysis of quinoline carboxylic acids by reversed-phase HPLC can be challenging due to the polar nature of the carboxylic acid group. sielc.com Method development typically involves careful selection of a stationary phase (e.g., C18) and a mobile phase, often consisting of an organic solvent like acetonitrile or methanol, water, and an acid modifier (e.g., formic acid or phosphoric acid) to suppress the ionization of the carboxyl group and achieve better peak shape and retention. sielc.com A Diode Array Detector (DAD) is commonly used for detection, allowing for the spectral analysis of the eluted peaks. researchgate.net

Although no specific HPLC or UPLC method has been published for this compound, a representative method for other substituted quinolines involved a C18 stationary phase with a gradient elution of methanol and an acetate buffer. researchgate.net

Table 1: Example HPLC Conditions for a Substituted Quinoline Derivative (Note: This data is illustrative and not for this compound)

ParameterCondition
Column tC18
Mobile Phase Gradient of Methanol and Acetate Buffer (pH 4.0)
Flow Rate 1.5 mL/min
Detection Diode Array Detector (DAD)
Reference researchgate.net

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for monitoring the progress of chemical reactions and assessing the purity of compounds. nih.gov For the synthesis of quinoline derivatives, TLC is routinely employed to determine the consumption of starting materials and the formation of the product. nih.govrsc.org

A TLC analysis of this compound would involve spotting a solution of the compound onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a sealed chamber with a suitable mobile phase, which is a mixture of organic solvents. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The position of the compound is visualized under UV light or by using a staining reagent.

While specific solvent systems and Rf values for this compound are not available in the literature, systems for other quinoline derivatives often include mixtures of ethanol (B145695) and chloroform. researchgate.net

X-ray Diffraction Techniques

Single-Crystal X-ray Diffraction

Single-Crystal X-ray Diffraction (SCXRD) analysis is the gold standard for elucidating the exact molecular structure of a compound. This technique requires a single, high-quality crystal. The diffraction pattern produced when the crystal is irradiated with X-rays is used to construct a model of the electron density, from which the atomic positions can be determined. mdpi.com

No crystal structure has been reported for this compound. However, the crystal structure of the parent compound, quinoline-2-carboxylic acid, has been determined. It crystallizes in the monoclinic space group P21/c and exists as a tautomeric mixture of the neutral molecule and a zwitterion within the crystal lattice. researchgate.net This provides a foundational model for what could be expected from its dimethyl derivative.

Table 2: Crystallographic Data for Quinoline-2-carboxylic acid (Note: This data is for a related compound, not this compound)

ParameterValue
Chemical Formula C₁₀H₇NO₂
Crystal System Monoclinic
Space Group P21/c
a (Å) 9.724(1)
b (Å) 5.937(1)
c (Å) 27.545(2)
β (°) 90.15(1)
Volume (ų) 1590.9(3)
Reference researchgate.net

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a fine powder is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. PXRD is instrumental in identifying crystalline forms (polymorphs), assessing sample purity, and verifying that a bulk sample corresponds to the structure determined by SCXRD. acs.org No PXRD data has been published for this compound.

Thermal Analysis (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. It is used to determine the thermal stability of a compound, identify decomposition temperatures, and quantify the loss of volatiles such as water or solvents. rsc.orgnih.gov For a quinoline derivative, TGA would reveal the temperature at which the molecule begins to decompose. rsc.org

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. DSC is used to determine the melting point, glass transitions, and other phase transitions. For this compound, DSC would provide an accurate melting point and information about its crystalline purity. nih.gov

No specific TGA or DSC data are available in the searched literature for this compound. For context, thermal analyses of other novel pyrazoloquinoline derivatives have shown decomposition temperatures often around 400 °C, with melting points varying based on their specific structures. nih.gov

Electrochemical Characterization (e.g., Potentiometry, Conductometry)

Electrochemical methods can be used to determine certain physicochemical properties of compounds in solution.

Potentiometry involves measuring the electric potential difference (voltage) between two electrodes in a solution under zero current flow. A primary application for a compound like this compound would be the determination of its acid dissociation constant (pKa) through potentiometric titration.

Conductometry measures the electrical conductivity of a solution. It can be used to monitor the progress of reactions that involve a change in the number or type of ions in solution, such as in a titration.

There is no published literature available detailing the electrochemical characterization of this compound using these techniques.

Elemental Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a cornerstone technique in the characterization of novel organic compounds. This analytical method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a sample. The resulting data is crucial for verifying the empirical formula of a synthesized compound, such as this compound, and for assessing its purity.

The theoretical elemental composition of this compound can be calculated from its chemical formula, C₁₂H₁₁NO₂. This provides a benchmark against which experimentally obtained data can be compared. The molecular weight of the compound is calculated as follows:

Carbon (C): 12 atoms × 12.011 g/mol = 144.132 g/mol

Hydrogen (H): 11 atoms × 1.008 g/mol = 11.088 g/mol

Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol

The total molecular weight is 201.215 g/mol . From this, the theoretical weight percentages of C, H, and N are determined.

In a typical experimental procedure, a small, precisely weighed sample of the compound is combusted in a controlled environment. The resulting gaseous products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are meticulously measured. These measurements are then used to calculate the original percentages of each element in the sample.

Detailed Research Findings

Below is an interactive data table presenting the theoretical elemental composition of this compound.

ElementTheoretical %
Carbon (C)71.63%
Hydrogen (H)5.51%
Nitrogen (N)6.96%

The congruence of experimental findings with these theoretical values would serve as a fundamental validation of the successful synthesis of this compound.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways

While classical methods provide a foundation for synthesizing quinoline (B57606) carboxylic acids, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to 4,7-Dimethylquinoline-2-carboxylic acid and its analogues.

Traditional approaches such as the Pfitzinger reaction , which involves the condensation of an isatin (B1672199) with a carbonyl compound, and the Doebner reaction , a three-component reaction between an aniline (B41778), an aldehyde, and pyruvic acid, have been staples in quinoline synthesis. nih.govwikipedia.orgwikipedia.org For this compound, a modified Pfitzinger approach using 5-methylisatin (B515603) and methyl propyl ketone could be a viable, albeit conventional, route.

However, the future of its synthesis lies in more advanced methodologies. Transition-metal-catalyzed C-H bond functionalization has emerged as a powerful tool for creating quinoline derivatives with high precision and atom economy. nih.govrsc.orgrsc.org This strategy would allow for the direct introduction or modification of functional groups on a pre-formed quinoline ring, bypassing the need for multi-step classical syntheses. rsc.org Future studies could explore rhodium or palladium-catalyzed C-H activation to directly carboxylate a 4,7-dimethylquinoline (B3351950) precursor, offering a more streamlined and elegant synthetic pathway.

Furthermore, multicomponent reactions (MCRs) that are eco-friendly continue to gain traction. tandfonline.com Developing a one-pot MCR for this compound, perhaps a variation of the Doebner-hydrogen-transfer reaction, could offer significant advantages, including reduced reaction times, milder conditions, and a broader substrate scope. tandfonline.combohrium.comacs.org

Synthetic MethodDescriptionPotential Application for this compoundKey Advantages
Pfitzinger Reaction Condensation of an isatin with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.netReaction of 5-methylisatin with methyl propyl ketone.Well-established, good for specific substitution patterns.
Doebner Reaction Three-component reaction of an aniline, an aldehyde, and pyruvic acid. nih.govwikipedia.orgReaction of 3-methylaniline, acetaldehyde, and pyruvic acid.High convergence, utilizes simple starting materials.
C-H Functionalization Direct activation and functionalization of carbon-hydrogen bonds, often catalyzed by transition metals. nih.govnih.govDirect carboxylation of 4,7-dimethylquinoline at the C2 position.High atom economy, step efficiency, access to novel derivatives. rsc.org
Modified MCRs One-pot reactions combining three or more reactants, often under green conditions. tandfonline.comDevelopment of a novel one-pot synthesis using substituted anilines and pyruvates.Efficiency, reduced waste, mild conditions, broad substrate scope. tandfonline.com

Design and Synthesis of Advanced Derivatives

The carboxylic acid group at the 2-position of this compound is a prime handle for chemical modification, enabling the creation of a diverse library of advanced derivatives. Future research will undoubtedly focus on synthesizing esters and amides to explore new biological activities and material properties. researchgate.netconsensus.app

The synthesis of these derivatives typically involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride. ajchem-a.com This activated intermediate can then react with various nucleophiles.

Amide Derivatives: Reaction with a wide range of primary and secondary amines would yield a library of amides. These derivatives could be screened for various biological activities, as the amide bond is a key feature in many pharmaceuticals. Studies on other quinoline-2-carboxylic acid amides have shown potential anti-inflammatory and analgesic properties. researchgate.netconsensus.app

Ester Derivatives: Esterification with different alcohols can produce esters with varied physicochemical properties, such as solubility and lipophilicity, which are crucial for both biological applications and material science. researchgate.net

Heterocyclic Conjugates: The carboxylic acid can be used to link the 4,7-dimethylquinoline core to other heterocyclic scaffolds known for their biological potency, such as thiazolidinones or oxadiazoles. ajchem-a.com This molecular hybridization strategy is a common approach in drug discovery to create molecules with enhanced or novel mechanisms of action.

These synthetic efforts will expand the chemical space around the 4,7-dimethylquinoline core, providing a rich source of compounds for translational research in medicine and materials.

Development of Highly Selective Biological Probes

The inherent fluorescence of the quinoline ring makes it an excellent platform for developing biological probes. nanobioletters.com Quinoline-based sensors are widely used for the detection of metal ions and for bio-imaging. nanobioletters.comfrontiersin.orgnih.gov The structure of this compound is particularly promising for the design of chemosensors.

Future research could focus on designing probes where the quinoline nitrogen and the carboxylic acid group act in concert as a chelating site for specific metal ions. Upon binding to a target ion, the electronic properties of the quinoline ring would be perturbed, leading to a detectable change in its fluorescence (either enhancement or quenching). rsc.org

Potential Targets for Probe Development:

Target IonRationale for DetectionPotential Probe Design Strategy
Zinc (Zn²⁺) Essential for numerous biological processes; its dysregulation is linked to neurological disorders. nanobioletters.comThe N,O-donor site of this compound could offer high selectivity for Zn²⁺. nanobioletters.comrsc.org
Copper (Cu²⁺) A vital redox-active metal, but excess levels can induce oxidative stress. frontiersin.orgrsc.orgModification of the core structure to fine-tune the binding pocket for selective Cu²⁺ recognition. rsc.org
Iron (Fe³⁺) Crucial for oxygen transport, but its overload is associated with various diseases. nih.govDesigning a derivative that exhibits a specific fluorescence "turn-off" or "turn-on" response upon binding Fe³⁺. nih.gov

The development of such probes based on the 4,7-dimethylquinoline scaffold could provide powerful tools for studying cellular physiology and diagnosing diseases linked to metal ion imbalances.

Integration with Emerging Technologies in Material Design

The photophysical properties of quinoline derivatives make them attractive candidates for applications in materials science, particularly in the field of optoelectronics. rsc.org A significant future direction for this compound is its exploration as a building block for materials used in Organic Light-Emitting Diodes (OLEDs) . dergipark.org.trresearchgate.netuconn.edu

Quinoline-based molecules can function as both electron-transporting materials and fluorescent emitters in OLED devices. rsc.orguconn.edu The this compound core could be chemically modified—for instance, by creating metal complexes (e.g., with aluminum or zinc) or by incorporating it into larger conjugated polymer structures—to tune its emission wavelength, quantum efficiency, and stability. researchgate.net Research into derivatives exhibiting thermally activated delayed fluorescence (TADF) or aggregation-induced emission (AIE) could lead to highly efficient non-doped OLEDs. rsc.org

The integration of this compound into polymers could also yield materials with novel properties. For example, polymers containing the rigid quinoline backbone could exhibit enhanced thermal stability and specific electronic characteristics, making them suitable for advanced coatings, films, or electronic components.

Advanced Computational Methodologies for Prediction and Design

In silico methods are indispensable in modern chemical research for predicting molecular properties and guiding experimental work. researchgate.net For this compound, advanced computational methodologies will be crucial for unlocking its full potential.

Quantitative Structure-Activity Relationship (QSAR) studies can establish mathematical models that correlate the structural features of a series of derivatives with their biological activity. nih.govresearchgate.netnih.gov By generating a virtual library of amides and esters of this compound, QSAR models could predict their potential efficacy as, for example, anticancer or antimalarial agents, thereby prioritizing which compounds to synthesize and test. nih.govmdpi.comnih.gov

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that provide detailed contour maps highlighting which regions of a molecule are important for its activity. nih.govnih.govmdpi.com These maps can guide the rational design of new derivatives with improved potency by indicating where to add or modify substituents to enhance interactions with a biological target. mdpi.com

Molecular docking simulations can predict how this compound and its derivatives might bind to the active site of a specific protein or enzyme. ijcps.orgnih.govresearchgate.net This information is vital for understanding the mechanism of action and for designing molecules with higher binding affinity and selectivity. ijcps.org

Computational MethodObjectivePredicted Outcome for this compound
QSAR Correlate chemical structure with biological activity. nih.govPredict the potential bioactivity of novel derivatives. researchgate.net
CoMFA/CoMSIA Generate 3D contour maps to guide drug design. nih.govmdpi.comIdentify key structural features for enhancing potency and selectivity.
Molecular Docking Simulate the binding of a molecule to a biological target. ijcps.orgresearchgate.netElucidate potential mechanisms of action and predict binding affinity.
DFT Calculations Determine electronic properties like HOMO/LUMO energies. researchgate.netPredict photophysical properties for materials science applications.

These computational tools will accelerate the discovery and development process, reducing costs and enabling a more targeted approach to creating functional molecules based on the this compound scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.